molecular formula C7H8BClO2 B1486661 3-Chloromethylphenylboronic acid CAS No. 957035-15-3

3-Chloromethylphenylboronic acid

Cat. No. B1486661
M. Wt: 170.4 g/mol
InChI Key: JUDDUYGFBWZTTB-UHFFFAOYSA-N
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Description

3-Chloromethylphenylboronic acid is a type of organoborane compound . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of 3-Chloromethylphenylboronic acid is C7H8BClO2 . Its average mass is 170.401 Da and its monoisotopic mass is 170.030594 Da .


Chemical Reactions Analysis

3-Chloromethylphenylboronic acid, like other boronic acids, is used in cross-coupling reactions . Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis .


Physical And Chemical Properties Analysis

3-Chloromethylphenylboronic acid exists as a white crystalline solid with a melting point of 155-157°C. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and insoluble in nonpolar solvents such as hexane and benzene.

Scientific Research Applications

Thiol-Reactive Luminescent Agents for Imaging

The compound has been explored for its potential in fluorescence microscopy, where it serves as a thiol-reactive luminescent agent with a long luminescence lifetime and large Stokes shift. This application is particularly significant for targeting and accumulating in mitochondria, demonstrating its utility in cellular imaging and diagnostics (Amoroso et al., 2008).

Organic Synthesis and Catalysis

3-Chloromethylphenylboronic acid promotes efficient synthesis of 3-substituted indole derivatives via aza-Friedel–Crafts reaction. This showcases its utility in organic synthesis, offering mild reaction conditions, excellent yields, and easy experimental workup, which are crucial for synthesizing complex organic compounds (Goswami et al., 2015).

Advanced Material Development

Research has demonstrated the effectiveness of phenylboronic acid-decorated nanoparticles for tumor-targeted drug delivery. By modifying conventional nanoparticles with 3-carboxyphenylboronic acid, researchers have significantly enhanced tumor accumulation and antitumor effects, showcasing the compound's potential in creating more efficient and targeted nanotechnology-based therapeutics (Wang et al., 2016).

Biosensing and Detection

The application of 3-mercaptophenylboronic acid as a label for bacteria detection using surface-enhanced Raman spectroscopy (SERS) highlights its utility in biosensing. This approach has advanced the detection capabilities for bacteria, emphasizing the compound's role in enhancing the accuracy and sensitivity of diagnostic tools (Hickey & He, 2020).

Safety And Hazards

3-Chloromethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

[3-(chloromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDUYGFBWZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656889
Record name [3-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethylphenylboronic acid

CAS RN

957035-15-3
Record name [3-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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